
Manganese pidolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese pidolate is a chemical compound formed by the combination of manganese and pidolic acid (also known as pyroglutamic acid). This compound is known for its high bioavailability and is often used in nutritional supplements to address manganese deficiencies. Manganese is an essential trace element that plays a crucial role in various biological processes, including enzyme activation, bone formation, and the metabolism of carbohydrates, amino acids, and cholesterol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese pidolate can be synthesized through the reaction of manganese salts (such as manganese chloride or manganese sulfate) with pidolic acid. The reaction typically occurs in an aqueous solution, where the manganese salt and pidolic acid are mixed and allowed to react, forming this compound as a precipitate. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a pure and stable form. The use of advanced purification techniques ensures that the this compound produced is of high quality and suitable for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Manganese pidolate can undergo various chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states, such as manganese dioxide (MnO2).
Reduction: this compound can be reduced to lower oxidation states, depending on the reducing agents used.
Substitution: The pidolate ligand can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed:
Oxidation: Manganese dioxide (MnO2) and other higher oxidation state manganese compounds.
Reduction: Lower oxidation state manganese compounds.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Manganese pidolate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of manganese-based catalysts and materials.
Biology: Studied for its role in enzyme activation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating manganese deficiencies and related disorders.
Industry: Utilized in the production of nutritional supplements and as an additive in various industrial processes.
Mécanisme D'action
Manganese pidolate exerts its effects by providing bioavailable manganese, which is essential for the activation of various enzymes, including superoxide dismutase (SOD). SOD is an important antioxidant enzyme that protects cells from oxidative damage by neutralizing superoxide radicals. The pidolate ligand enhances the bioavailability of manganese, ensuring efficient absorption and utilization by the body.
Comparaison Avec Des Composés Similaires
Manganese pidolate is unique due to its high bioavailability and stability compared to other manganese compounds. Similar compounds include:
Manganese chloride: Less bioavailable and more prone to causing gastrointestinal irritation.
Manganese sulfate: Commonly used in supplements but has lower bioavailability compared to this compound.
Manganese gluconate: Another form of manganese supplement with moderate bioavailability.
This compound stands out due to its superior bioavailability and minimal side effects, making it a preferred choice for addressing manganese deficiencies.
Propriétés
Numéro CAS |
369630-79-5 |
|---|---|
Formule moléculaire |
C10H12MnN2O6 |
Poids moléculaire |
311.15 g/mol |
Nom IUPAC |
manganese(2+);(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Mn/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
Clé InChI |
FVAXVMXAPMGKTC-QHTZZOMLSA-L |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mn+2] |
SMILES canonique |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


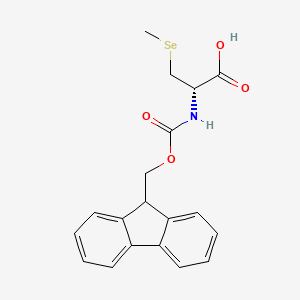
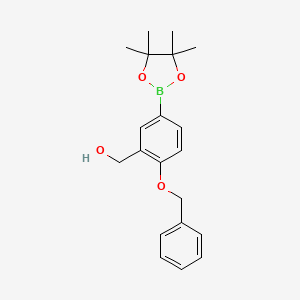

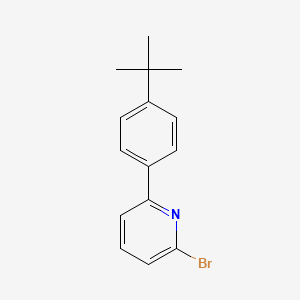
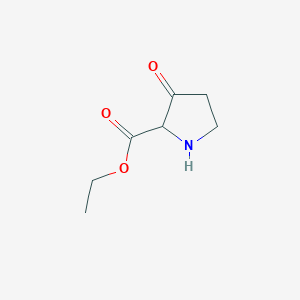

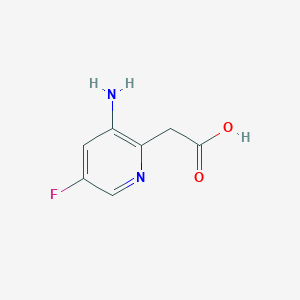
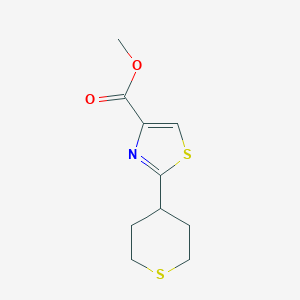

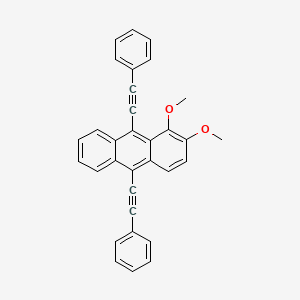
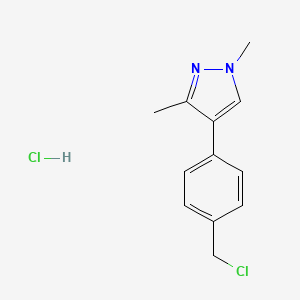

![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
